Cas no 945299-08-1 (2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrile)

2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-((2,2-Dimethoxyethyl)amino)-5-nitrobenzonitrile
- 2-(2,2-dimethoxyethylamino)-5-nitrobenzonitrile
- LS-01785
- 945299-08-1
- H23601
- MFCD09455385
- STK501336
- ALBB-004866
- AKOS015941566
- AKOS000321518
- 2-[(2,2-dimethoxyethyl)amino]-5-nitrobenzonitrile
- 2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrile
-
- MDL: MFCD09455385
- インチ: InChI=1S/C11H13N3O4/c1-17-11(18-2)7-13-10-4-3-9(14(15)16)5-8(10)6-12/h3-5,11,13H,7H2,1-2H3
- InChIKey: XRJYKXAOYLJWDP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 251.09060590Da
- どういたいしつりょう: 251.09060590Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 100Ų
2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB405069-1g |
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile; . |
945299-08-1 | 1g |
€237.00 | 2025-02-13 | ||
abcr | AB405069-500 mg |
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile |
945299-08-1 | 500MG |
€195.40 | 2023-01-22 | ||
abcr | AB405069-10g |
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile; . |
945299-08-1 | 10g |
€1037.00 | 2025-02-13 | ||
Ambeed | A492773-5g |
2-((2,2-Dimethoxyethyl)amino)-5-nitrobenzonitrile |
945299-08-1 | 97% | 5g |
$532.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750120-1g |
2-((2,2-Dimethoxyethyl)amino)-5-nitrobenzonitrile |
945299-08-1 | 98% | 1g |
¥1619.00 | 2024-04-24 | |
abcr | AB405069-1 g |
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile |
945299-08-1 | 1 g |
€239.00 | 2023-07-19 | ||
TRC | D267295-500mg |
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile |
945299-08-1 | 500mg |
$ 300.00 | 2022-06-05 | ||
abcr | AB405069-10 g |
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile |
945299-08-1 | 10 g |
€1,074.00 | 2023-07-19 | ||
A2B Chem LLC | AI95395-5g |
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile |
945299-08-1 | >95% | 5g |
$787.00 | 2024-07-18 | |
Ambeed | A492773-1g |
2-((2,2-Dimethoxyethyl)amino)-5-nitrobenzonitrile |
945299-08-1 | 97% | 1g |
$178.0 | 2024-04-16 |
2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrile 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrileに関する追加情報
2-(2,2-Dimethoxyethyl)amino-5-Nitrobenzonitrile: A Comprehensive Overview
2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrile (CAS No. 945299-08-1) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a nitro group and a nitrile group, as well as a dimethoxyethyl substituent. These functional groups contribute to its reactivity and potential utility in a wide range of chemical reactions and biological processes.
The molecular structure of 2-(2,2-dimethoxyethyl)amino-5-nitrobenzonitrile is of particular interest due to its potential as an intermediate in the synthesis of more complex molecules. The presence of the nitro group makes it an excellent electron-withdrawing moiety, which can influence the reactivity and stability of the molecule. Additionally, the nitrile group can be readily converted into other functional groups through various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.
In the context of pharmaceutical research, 2-(2,2-dimethoxyethyl)amino-5-nitrobenzonitrile has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various diseases. For instance, researchers at the University of California have reported that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity makes it a valuable candidate for further investigation in drug discovery programs.
Beyond its pharmaceutical applications, 2-(2,2-dimethoxyethyl)amino-5-nitrobenzonitrile has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. The presence of the nitrile and nitro groups can influence the electronic structure and charge transport properties of materials derived from this compound. Researchers at the Massachusetts Institute of Technology have demonstrated that derivatives of this compound can be used to enhance the performance of organic solar cells by improving their light absorption and charge separation efficiency.
The synthesis of 2-(2,2-dimethoxyethyl)amino-5-nitrobenzonitrile typically involves a multi-step process that includes the formation of the dimethoxyethylamine moiety and subsequent functionalization with the nitro and nitrile groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of 5-nitrobenzonitrile with 2,2-dimethoxyethylamine in the presence of a suitable base. This method provides good yields and high purity products, making it suitable for large-scale production.
The physical properties of 2-(2,2-dimethoxyethyl)amino-5-nitrobenzonitrile, such as its melting point, solubility, and stability under different conditions, are crucial for its practical applications. Studies have shown that this compound is stable under standard laboratory conditions but may require careful handling to avoid degradation or unwanted side reactions. Its solubility in various organic solvents makes it easy to work with in both synthetic and analytical contexts.
In conclusion, 2-(2,2-dimethoxyethyl)amino-5-nitrobenzonitrile (CAS No. 945299-08-1) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features and functional groups make it a valuable intermediate for the development of new drugs and advanced materials. Ongoing research continues to uncover new applications and properties of this compound, further highlighting its importance in modern chemistry.
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